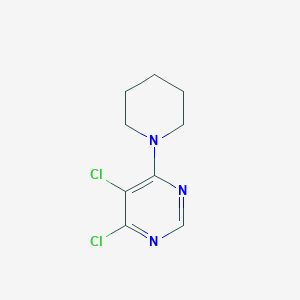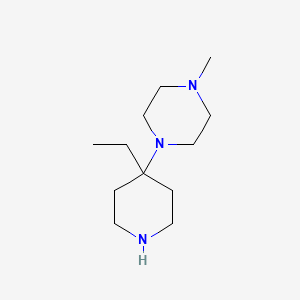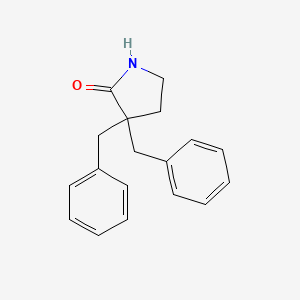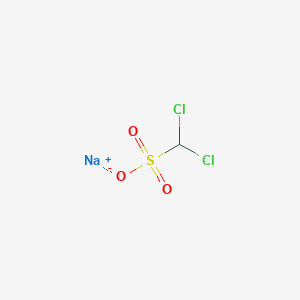
2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
The compound “2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one” appears to contain a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. It also has a bromoethyl group and a fluorophenyl group attached to it. Pyridazinones are known for their various biological activities and are used as scaffolds in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction or a cyclization reaction. The bromoethyl and fluorophenyl groups could be introduced through substitution reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing nature of the bromoethyl and fluorophenyl groups, as well as the presence of the pyridazinone ring. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one is an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, as demonstrated in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. These processes are crucial for developing new compounds with potential biological applications (Wang et al., 2016).
Fluorescence-Based Technologies
In fluorescence-based technologies, particularly in biomedical applications, compounds like 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one play a significant role. The synthesis of new classes of fluorophores, which may include similar structures, has been reported to be critical for developing fluorescent probes in aqueous systems (Park et al., 2015).
Antimicrobial Properties
Heterocyclic compounds containing structures similar to 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one have been studied for their antimicrobial properties. These studies involve the synthesis of various derivatives and their evaluation against different microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Raval et al., 2012).
Antipathogenic Activity
Research has been conducted on thiourea derivatives containing fluorophenyl groups, similar to the 3-fluorophenyl component of 2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one. These studies focus on evaluating their interaction with bacterial cells and their potential anti-pathogenic activity, particularly against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Catalytic Synthesis Applications
The compound is used in catalytic processes, such as copper-catalyzed dehydrogenation, to synthesize pyridazin-3(2H)-ones. This process demonstrates its utility in creating structurally diverse compounds, including those with functional groups like bromo, chloro, cyano, nitro, and fluoro (Liang et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-(3-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c13-6-7-16-12(17)5-4-11(15-16)9-2-1-3-10(14)8-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMPSILQNDJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)

![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)

![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)

![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)

![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)